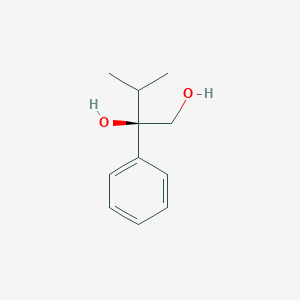

(2R)-3-methyl-2-phenylbutane-1,2-diol

Description

Significance of Chiral 1,2-Diols as Privileged Structural Motifs in Synthetic Chemistry

Chiral 1,2-diols are considered "privileged structural motifs" due to their frequent appearance in a multitude of natural products and pharmaceuticals. nih.govsmolecule.com Their utility stems from several key attributes:

Versatile Intermediates: The two hydroxyl groups can be readily and selectively transformed into a wide range of other functional groups, such as epoxides, aldehydes, ketones, and cyclic ethers. This versatility allows chemists to construct complex molecular architectures. smolecule.com

Chiral Building Blocks: They serve as crucial starting materials for the synthesis of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products like carbohydrates and alkaloids. nih.govmdpi.com The defined stereochemistry of the diol is transferred to the final product, ensuring the correct biological activity.

Chiral Ligands and Auxiliaries: Chiral diols are instrumental in the development of catalysts for asymmetric reactions. By coordinating to a metal center, they create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov

The prevalence of the 1,2-diol unit in biologically important molecules underscores its significance. For instance, many carbohydrates, which are fundamental to numerous biological processes, are rich in vicinal diol functionalities.

Overview of Dihydroxylation and Related Strategies for Vicinal Diol Formation

The primary method for synthesizing vicinal diols is through the dihydroxylation of alkenes, which involves the addition of two hydroxyl groups across a carbon-carbon double bond. smolecule.comnist.gov This transformation can be achieved through several strategies, each with its own stereochemical outcome:

Syn-dihydroxylation: This process adds both hydroxyl groups to the same face of the alkene double bond. The most common reagents for this are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. chemeo.comnih.gov The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. nist.govchemeo.com

Anti-dihydroxylation: This method adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process involving the initial epoxidation of the alkene (using a peroxyacid like m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide. chemeo.com

The choice of dihydroxylation method is critical for controlling the stereochemistry of the final product.

Table 1: Common Dihydroxylation Reagents and Their Stereochemical Outcomes

| Reagent System | Stereochemistry | Description |

| Osmium Tetroxide (OsO₄) / NMO | Syn-dihydroxylation | A reliable method that forms a cyclic osmate ester intermediate, leading to the addition of both hydroxyl groups to the same side of the double bond. |

| Potassium Permanganate (KMnO₄), cold, dilute, basic | Syn-dihydroxylation | A classic method, though sometimes less selective and can lead to over-oxidation if not carefully controlled. |

| Peroxyacid (e.g., m-CPBA) followed by H₃O⁺ | Anti-dihydroxylation | Involves the formation of an epoxide intermediate, which is then opened by nucleophilic attack of water under acidic conditions, resulting in trans-addition. |

| Sharpless Asymmetric Dihydroxylation | Enantioselective syn-dihydroxylation | Utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. |

Historical Context of Asymmetric Dihydroxylation and Chiral Diol Synthesis

The ability to synthesize a single enantiomer of a chiral molecule has been a long-standing goal in chemistry. The development of methods for the asymmetric synthesis of chiral diols represents a significant milestone in this endeavor.

The journey began with early methods using stoichiometric amounts of chiral reagents. However, the breakthrough came with the development of catalytic asymmetric dihydroxylation. In 1980, K. Barry Sharpless and his research group introduced the Sharpless asymmetric epoxidation, a powerful method for synthesizing chiral epoxides from allylic alcohols. This work laid the foundation for further advancements in asymmetric oxidation reactions.

Subsequently, the Sharpless group developed the Sharpless Asymmetric Dihydroxylation (AD) , a landmark achievement in organic synthesis. mdpi.comresearchgate.net This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert a wide variety of alkenes into chiral vicinal diols with very high enantioselectivity. mdpi.com The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product. mdpi.com

The development of pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, further simplified the procedure, making this powerful technology accessible to a broader range of chemists. The Sharpless Asymmetric Dihydroxylation has had a profound impact on the synthesis of complex molecules and was a key contribution that led to K. Barry Sharpless being awarded the Nobel Prize in Chemistry in 2001. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

51559-18-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2R)-3-methyl-2-phenylbutane-1,2-diol |

InChI |

InChI=1S/C11H16O2/c1-9(2)11(13,8-12)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3/t11-/m1/s1 |

InChI Key |

HEYRHDCXPZCMNV-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)[C@](CO)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)C(CO)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Stereochemical Aspects and Control in 2r 3 Methyl 2 Phenylbutane 1,2 Diol Synthesis

Principles of Stereoisomerism and Chirality in 1,2-Diols

Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. nist.gov This phenomenon is central to the chemistry of 1,2-diols (vicinal diols) like 3-methyl-2-phenylbutane-1,2-diol, which can exist in various stereoisomeric forms due to the presence of chiral centers. wikipedia.org A chiral center is typically a carbon atom bonded to four different groups, rendering the molecule non-superimposable on its mirror image. organic-chemistry.org

For 3-methyl-2-phenylbutane-1,2-diol, the carbon atoms at positions 1 and 2 are chiral centers. This gives rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers. These stereoisomers share specific relationships:

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. nih.govwikipedia.org If one enantiomer has an (R,R) configuration, its mirror image will have an (S,S) configuration. Enantiomers have identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules. wikipedia.org

Diastereomers : These are stereoisomers that are not mirror images of each other. nih.govwikipedia.org This relationship occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of them. For instance, an (R,R) isomer and an (R,S) isomer are diastereomers. Unlike enantiomers, diastereomers have different physical properties. nih.gov

The stereoisomers of 3-methyl-2-phenylbutane-1,2-diol illustrate these relationships clearly.

| Configuration | Relationship to (2R,1S)-isomer |

|---|---|

| (2R,1S)-3-methyl-2-phenylbutane-1,2-diol | Identical |

| (2S,1R)-3-methyl-2-phenylbutane-1,2-diol | Enantiomer |

| (2R,1R)-3-methyl-2-phenylbutane-1,2-diol | Diastereomer |

| (2S,1S)-3-methyl-2-phenylbutane-1,2-diol | Diastereomer |

The absolute configuration of a chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system provides an unambiguous description of the spatial arrangement of the groups around the stereocenter.

The process involves two main steps:

Assigning Priorities : Each of the four groups attached to the chiral carbon is assigned a priority from 1 (highest) to 4 (lowest) based on atomic number. Higher atomic numbers receive higher priority. If there is a tie, the process continues outward to the next atoms in the substituent chains until a point of difference is found.

Determining Configuration : The molecule is oriented so that the lowest-priority group (4) points away from the viewer. The direction from the highest-priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, meaning right). If it is counterclockwise, the configuration is 'S' (from the Latin sinister, meaning left). researchgate.net

For the target molecule, (2R)-3-methyl-2-phenylbutane-1,2-diol, the '2R' designation specifies the clockwise arrangement of prioritized groups around the carbon atom bonded to the phenyl group.

Chiral Induction and Stereocontrol Mechanisms

Achieving the synthesis of a single, desired stereoisomer like this compound from achiral or racemic precursors requires asymmetric synthesis. This field relies on methods that introduce chirality into a molecule, a process known as chiral induction.

A powerful strategy for chiral induction is the use of a chiral catalyst. A small amount of a chiral substance can influence the formation of large quantities of a chiral product. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A prime example relevant to the synthesis of 1,2-diols is the Sharpless Asymmetric Dihydroxylation. This reaction converts an alkene into a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. The choice of ligand dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol.

The precursor for 3-methyl-2-phenylbutane-1,2-diol would be the alkene 3-methyl-2-phenyl-1-butene. The stereochemical outcome of its dihydroxylation is highly predictable based on the chiral ligand used. The most common ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), often used in pre-packaged mixtures known as AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative).

| Reagent | Chiral Ligand Class | Predicted Major Product |

|---|---|---|

| AD-mix-β | (DHQD)₂PHAL | This compound |

| AD-mix-α | (DHQ)₂PHAL | (2S)-3-methyl-2-phenylbutane-1,2-diol |

The chiral ligand and OsO₄ form a complex that preferentially reacts with one of the two prochiral faces of the double bond, leading to a high enantiomeric excess (ee) of the corresponding diol.

Another established method for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of diol synthesis, a chiral auxiliary could be employed in several ways. For instance, an achiral keto-acid could be esterified with a chiral alcohol (the auxiliary). The resulting chiral ester could then undergo a series of diastereoselective additions. The bulky, chiral auxiliary blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration.

While direct examples for the synthesis of the target molecule are not prominent, the principle can be illustrated. An auxiliary, such as one derived from ephedrine (B3423809) or an oxazolidinone, can be attached to a simpler starting material. This auxiliary then directs a sequence of reactions, for example, the addition of an isopropyl group followed by a phenyl group, to build the carbon skeleton with the desired stereochemistry. The effectiveness of the auxiliary is measured by the diastereomeric excess (de) of the product formed.

When a molecule already contains a chiral center, that center can influence the stereochemical outcome of the formation of a second chiral center within the same molecule. This is known as diastereoselective control. This strategy is fundamental in multi-step syntheses where stereocenters are set sequentially.

A plausible route to 3-methyl-2-phenylbutane-1,2-diol could involve the addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to a chiral α-hydroxy ketone, such as (S)-1-hydroxy-3-methylbutan-2-one or a protected version thereof. The pre-existing stereocenter at C1 would direct the nucleophilic attack on the adjacent carbonyl group.

The stereochemical outcome is often rationalized using models such as the Felkin-Anh or Cram-chelate models. In the Cram-chelate model, if the protecting group on the hydroxyl can chelate with the incoming organometallic reagent's cation (e.g., Mg²⁺), a rigid five-membered ring intermediate is formed. This intermediate locks the conformation of the molecule, and the nucleophile (the phenyl group) will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.

| Chiral Precursor | Reagent | Control Model | Predicted Major Diastereomer |

|---|---|---|---|

| (1S)-1-(benzyloxy)-3-methylbutan-2-one | Phenylmagnesium Bromide (PhMgBr) | Cram-Chelate | (1S, 2S)-1-(benzyloxy)-3-methyl-2-phenylbutane-2-ol |

This substrate-controlled approach is a cornerstone of organic synthesis, allowing for the construction of complex molecules with multiple stereocenters in a predictable and controlled manner.

Conformational Analysis of this compound and its Derivatives

The spatial arrangement of substituents in this compound is a critical determinant of its chemical reactivity and physical properties. The conformational landscape of this vicinal diol is primarily dictated by the rotation around the C2-C3 single bond, which is influenced by a delicate balance of steric and electronic interactions between the phenyl, isopropyl, and hydroxyl groups.

Preferred Conformations and Rotameric Compositions

The conformational preferences of acyclic alkanes are often analyzed by considering the staggered rotamers, which are typically more stable than the eclipsed conformations. For this compound, the three staggered conformations around the C2-C3 bond are of primary interest. These can be visualized using Newman projections, looking down the C2-C3 bond. The relative stability of these rotamers is influenced by the potential for intramolecular hydrogen bonding and the steric repulsion between the bulky substituents.

In many vicinal diols, conformations that allow for intramolecular hydrogen bonding between the two hydroxyl groups are particularly favored. This typically occurs in a gauche conformation where the hydroxyl groups are in proximity. However, the presence of bulky substituents such as the phenyl and isopropyl groups introduces significant steric strain, which can destabilize some of these conformations.

Below is an interactive data table summarizing the key staggered rotamers and the primary factors influencing their relative stability.

| Rotamer (viewed down C2-C3 bond) | Dihedral Angle (HO-C2-C3-OH) | Key Interactions | Expected Relative Stability |

| Gauche I | Approx. 60° | Intramolecular H-bonding (stabilizing); Gauche interaction between Phenyl and Isopropyl groups (destabilizing) | Potentially a major conformer |

| Gauche II | Approx. 300° (-60°) | Intramolecular H-bonding (stabilizing); Gauche interaction between Phenyl and Methyl group, and Isopropyl and Hydroxyl group (destabilizing) | Likely less stable than Gauche I |

| Anti | Approx. 180° | No intramolecular H-bonding; Anti-periplanar arrangement of hydroxyls; Gauche interactions between Phenyl/Methyl and Isopropyl/Hydroxyl groups | Generally less stable in polar solvents due to lack of intramolecular H-bond |

Influence of Steric and Electronic Factors on Conformation

The conformational equilibrium of this compound is a result of the interplay between several competing steric and electronic factors.

Steric Factors: The primary steric considerations are the van der Waals repulsions between the bulky phenyl and isopropyl groups, as well as interactions involving the methyl and hydroxyl groups. In the staggered conformations, placing the largest groups (phenyl and isopropyl) anti to each other is generally the most effective way to minimize steric strain. Gauche interactions involving these large groups will significantly increase the energy of a conformer. For instance, a conformation where the phenyl and isopropyl groups are gauche to each other would experience considerable steric repulsion, making it less populated at equilibrium. The size of the phenyl ring, in particular, exerts a strong influence on the conformational preferences, often dominating over other interactions.

Electronic Factors: The main electronic factor is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This is a stabilizing interaction that is possible in the gauche conformations. The strength of this hydrogen bond can be influenced by the electronic nature of the substituents. The phenyl group, being electron-withdrawing, could slightly modulate the acidity of the benzylic hydroxyl group, which in turn could affect the hydrogen bond strength.

Furthermore, in some phenyl-substituted alcohols, weak O-H···π interactions between a hydroxyl group and the phenyl ring's π-electron system can provide additional stabilization to certain conformations. This type of interaction would favor a spatial arrangement where one of the hydroxyl hydrogens is directed towards the face of the phenyl ring.

Reactivity, Derivatization, and Synthetic Utility of 2r 3 Methyl 2 Phenylbutane 1,2 Diol

Oxidative Transformations of Vicinal Diols

The oxidation of vicinal diols can proceed via two main pathways: carbon-carbon bond cleavage or selective oxidation of one hydroxyl group to a carbonyl functionality.

The oxidative cleavage of the carbon-carbon bond in 1,2-diols is a powerful synthetic tool, often used to break down larger molecules into smaller, more manageable carbonyl-containing fragments. libretexts.orglibretexts.org Reagents such as periodic acid (HIO₄) and sodium periodate (B1199274) (NaIO₄) are highly specific for this transformation, reacting readily with vicinal diols to yield aldehydes and ketones. masterorganicchemistry.com

The reaction mechanism involves the formation of a cyclic periodate ester intermediate, which then undergoes a rearrangement of electrons to cleave the C-C bond and form two carbonyl groups. chemistrysteps.com The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. chemistrysteps.com

Primary alcohols yield formaldehyde (B43269).

Secondary alcohols yield other aldehydes.

Tertiary alcohols yield ketones.

For (2R)-3-methyl-2-phenylbutane-1,2-diol, which is a primary-tertiary diol, periodate cleavage breaks the bond between C1 and C2. This reaction is expected to yield formaldehyde from the primary alcohol at C1 and isobutyrophenone (B147066) (2-methyl-1-phenylpropan-1-one) from the tertiary alcohol at C2. This transformation is typically rapid and quantitative. rsc.org

| Vicinal Diol Substrate | Oxidizing Agent | Cleavage Products | Reference |

|---|---|---|---|

| This compound | NaIO₄ or HIO₄ | Formaldehyde and Isobutyrophenone | Predicted |

| cis-1,2-Cyclohexanediol | NaIO₄ | Hexanedial | chemistrysteps.com |

| 1-Phenyl-1,2-ethanediol | NaIO₄ | Benzaldehyde (B42025) and Formaldehyde | aklectures.com |

| 2,3-Butanediol (B46004) | Pb(OAc)₄ | Acetaldehyde (2 equivalents) | libretexts.org |

The selective oxidation of one hydroxyl group in a diol to an α-hydroxy ketone or aldehyde, without cleaving the carbon-carbon bond, is a significant challenge in organic synthesis. stanford.edu Success hinges on the ability of the reagent to differentiate between the hydroxyl groups present in the molecule. In the case of this compound, the target transformation would be the selective oxidation of the less sterically hindered primary alcohol to an aldehyde, yielding (2R)-2-hydroxy-3-methyl-2-phenylbutanal. Oxidation of the tertiary alcohol is not feasible without C-C bond cleavage.

Various catalytic systems have been developed to achieve this chemo- and regioselectivity. thieme-connect.com For instance, manganese-based catalysts used with hydrogen peroxide (H₂O₂) can selectively mono-oxidize vicinal diols to α-hydroxy ketones. nih.gov Ruthenium-based methods have also been employed for the regioselective mono-oxidation of vicinal diols to afford α-hydroxy ketones in high yields. thieme-connect.com The selectivity in these reactions is often governed by factors such as steric accessibility and the electronic nature of the substrate, with primary alcohols generally being more reactive than secondary or tertiary ones. rsc.org

| Diol Substrate Type | Reagent/Catalyst System | Product Type | Selectivity Notes | Reference |

|---|---|---|---|---|

| Primary-Secondary Diol | NaBrO₃/NaHSO₃ | α-Hydroxy Ketone | Preferential oxidation of the secondary alcohol. | researchgate.net |

| Symmetric Secondary Diol (e.g., 1,2-cyclohexanediol) | Mn(ClO₄)₂ / H₂O₂ | α-Hydroxy Ketone | cis-diols react faster than trans-diols. | nih.gov |

| Primary-Tertiary Diol (Predicted) | Protected Oxidation (e.g., TEMPO-based) | α-Hydroxy Aldehyde | Selective oxidation of the less hindered primary alcohol. | rsc.org |

| Aryl-substituted Vicinal Diols | Re-engineered Propanediol Oxidoreductase | α-Hydroxy Aldehyde | Enzyme catalysis allows for high regio- and enantioselectivity. | acs.org |

Derivatization for Synthetic Applications

Protecting groups are essential tools in multi-step synthesis, allowing for the temporary masking of reactive functional groups. For diols, derivatization can be used to protect both hydroxyls simultaneously or to selectively protect one, enabling further transformations at the remaining free hydroxyl group.

Vicinal diols like this compound are commonly protected by converting them into five-membered cyclic acetals or ketals. chem-station.com This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. libretexts.org For example, reaction with acetone (B3395972) forms a 2,2-dimethyl-1,3-dioxolane (B146691) derivative, commonly known as an acetonide.

These cyclic derivatives are advantageous because they are stable under neutral, basic, and reductive conditions. chem-station.comchemistrysteps.com This stability allows for a wide range of chemical manipulations on other parts of the molecule without affecting the protected diol. The protecting group can be easily removed by treatment with aqueous acid to regenerate the diol. chemistrysteps.com

| Diol | Carbonyl Reagent | Protecting Group Formed | Reference |

|---|---|---|---|

| This compound | Acetone | Acetonide (2,2-dimethyl-1,3-dioxolane) | cem.com |

| 1,2-Ethanediol (Ethylene Glycol) | Benzaldehyde | Benzylidene acetal (B89532) (2-phenyl-1,3-dioxolane) | chem-station.com |

| D-Mannitol | Acetone | 1,2:5,6-Di-O-isopropylidene-D-mannitol | chem-station.com |

| cis-1,2-Cyclopentanediol | Methyl Propynoate | Boc-ethylidene acetal | acs.org |

The selective protection of one hydroxyl group in a diol is a crucial strategy for the synthesis of complex molecules. jchemlett.com In the case of this compound, the primary alcohol is significantly less sterically hindered and more nucleophilic than the tertiary alcohol. This inherent difference in reactivity allows for the regioselective monoprotection of the primary hydroxyl group. google.com

Common methods for selective protection include silylation with bulky silyl (B83357) chlorides (e.g., TES-Cl) or tosylation with p-toluenesulfonyl chloride (TsCl). nih.govacs.org Reaction conditions can be fine-tuned to maximize selectivity. For example, the use of silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) has been shown to be a highly effective method for the selective monotosylation of symmetrical diols under neutral conditions. acs.orgnih.gov This method is often preferred as it avoids harsh conditions that might be incompatible with sensitive functional groups. acs.org

| Diol Type | Reagent | Conditions | Selectively Protected Group | Reference |

|---|---|---|---|---|

| Primary-Secondary Diol | TsCl | Catalytic Sn(IV) | Primary -OH | google.com |

| Symmetrical Diol (e.g., 1,4-butanediol) | TsCl, Ag₂O, KI | Neutral | One of the two identical -OH groups | acs.org |

| Allylic/Homoallylic 1,5-Diol | TES-Cl, Imidazole, DMAP | -78 °C | Allylic -OH | nih.gov |

| Primary-Tertiary Diol (Predicted) | TBDMS-Cl, Imidazole | Controlled stoichiometry | Primary -OH | acs.org |

Deracemization is an elegant process that converts a racemic mixture into a single, pure enantiomer, offering high efficiency and atom economy. researchgate.net While the subject compound, this compound, is already a single enantiomer, the principles of deracemization are highly relevant for the synthesis of such chiral molecules starting from a racemic mixture. A powerful strategy for the deracemization of 1,2-diol monotosylate derivatives combines enzymatic kinetic resolution with a chemical stereoinversion step. researchgate.net

This process can be illustrated by considering a racemic mixture of an acetylated diol monotosylate, such as racemic 2-acetoxy-1-tosyloxy-3-methyl-2-phenylbutane.

Enzymatic Hydrolysis : A lipase (B570770) is used to selectively hydrolyze the acetate (B1210297) group of one enantiomer (e.g., the (S)-acetate) to the corresponding alcohol, leaving the other enantiomer (the (R)-acetate) untouched. This results in a mixture of the (R)-acetate and the (S)-alcohol.

Stereochemical Inversion : Without separating the mixture, a Mitsunobu reaction is performed. This reaction inverts the stereochemistry of the newly formed (S)-alcohol, converting it into the (R)-acetate.

The final result is the conversion of the entire racemic starting material into a single enantiomer, the (R)-acetate. The use of polymer-bound reagents, such as polymer-bound triphenylphosphine (B44618) in the Mitsunobu step, can simplify the purification process, as the reagent and its by-products can be removed by simple filtration. researchgate.net

This compound as a Precursor in Organic Synthesis

The strategic placement of hydroxyl groups and the inherent chirality of this compound make it an attractive starting material for asymmetric synthesis. The diol moiety can be readily transformed into other functional groups, allowing for the introduction of nitrogen, the formation of heterocyclic rings, and the assembly of sophisticated molecular frameworks.

Synthesis of Chiral 1,2-Diamines and Other Nitrogen-Containing Compounds

The conversion of 1,2-diols to chiral 1,2-diamines is a significant transformation in organic synthesis, as these diamines are core components of many catalysts, ligands, and biologically active molecules. researchgate.netrsc.orgrsc.org While the direct conversion of this compound to the corresponding diamine is not extensively documented, the general strategies for such transformations provide a blueprint for its potential utility.

A common pathway involves a two-step sequence: activation of the hydroxyl groups followed by nucleophilic substitution with a nitrogen source. For instance, the diol can be converted to a cyclic sulfate, which can then undergo a ring-opening reaction with an azide (B81097) source, followed by reduction to yield the diamine. Another approach involves the formation of a diepoxide, which can be subsequently opened by a nitrogen nucleophile.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Chiral 1,2-Diol | 1. SOCl₂, Et₃N; 2. RuO₄, NaIO₄; 3. NaN₃, NH₄Cl; 4. H₂, Pd/C | Chiral 1,2-Diamine | - | [General Method] |

| Chiral 1,2-Diol | 1. MsCl, Pyridine; 2. NaN₃, DMF; 3. LiAlH₄, THF | Chiral 1,2-Diamine | - | [General Method] |

Table 1: General methodologies for the synthesis of chiral 1,2-diamines from 1,2-diols. Specific yields for this compound are not available in the literature.

Construction of Furan (B31954) Derivatives

The synthesis of furan derivatives from diols is a less common but feasible transformation. One potential strategy involves the acid-catalyzed dehydration of the 1,2-diol to form an epoxide, followed by rearrangement or further reaction to yield a furan ring. Alternatively, oxidative cleavage of the diol to a dicarbonyl compound, followed by a Paal-Knorr furan synthesis with a suitable reagent, could provide access to substituted furans. organic-chemistry.org

| Starting Material | Reaction Type | Key Intermediates | Product Class |

| 1,2-Diol | Acid-catalyzed dehydration/rearrangement | Epoxide, Carbonyl | Furan derivatives |

| 1,2-Diol | Oxidative cleavage followed by cyclization | Dialdehyde/Diketone | Substituted furans |

Table 2: Conceptual pathways for the synthesis of furan derivatives from 1,2-diols.

Building Blocks for Complex Molecular Scaffolds and Chiral Ligands

The stereodefined nature of this compound makes it an excellent starting point for the construction of complex molecular scaffolds and chiral ligands. nih.govrsc.org The diol can be used to create rigid backbones or to introduce specific stereochemical information into a larger molecule. For example, the hydroxyl groups can be used as points of attachment for other molecular fragments, leading to the assembly of intricate three-dimensional structures.

In the synthesis of chiral ligands, the diol can be converted into a phosphinite or phosphite (B83602) ligand by reaction with the appropriate phosphorus halides. These ligands are widely used in asymmetric catalysis. The phenyl group and the methyl groups of the starting diol can also influence the steric and electronic properties of the resulting ligand, providing a means to fine-tune its catalytic activity.

| Precursor | Application | Resulting Structure/Ligand Class |

| This compound | Chiral Ligand Synthesis | Diphosphinite (DIOP analogue) |

| This compound | Complex Molecule Synthesis | Chiral building block for natural product synthesis |

Table 3: Potential applications of this compound in the synthesis of complex molecules.

Mechanistic Investigations of Reactions Involving 2r 3 Methyl 2 Phenylbutane 1,2 Diol

Unraveling Reaction Pathways for Diol Formation

The synthesis of vicinal diols, particularly in an enantiomerically pure form, is a cornerstone of modern organic synthesis. The formation of (2R)-3-methyl-2-phenylbutane-1,2-diol, typically via the asymmetric dihydroxylation of an alkene precursor, has been a subject of detailed mechanistic scrutiny.

The most common method for synthesizing chiral diols like this compound is the Sharpless asymmetric dihydroxylation (AD) of the corresponding alkene, (E)-3,3-dimethyl-1-phenylbut-1-ene. The mechanism of this reaction has been extensively studied to understand the origin of its high stereoselectivity.

The generally accepted mechanism for the Sharpless AD involves a concerted, stereospecific [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene double bond. wikipedia.orgorganic-chemistry.org In this pathway, the OsO₄, coordinated to a chiral quinine (B1679958) ligand, approaches one face of the alkene. The reaction proceeds through a cyclic osmate ester intermediate (a metallocycle), which is formed in a single step without the generation of charged intermediates. organic-chemistry.orglibretexts.org This concerted process explains the observed syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org

An alternative, stepwise pathway could theoretically involve a [2+2] cycloaddition to form an osmaoxetane intermediate, followed by rearrangement and expansion of the metallacycle. However, quantum chemical calculations have indicated that the [3+2] cycloaddition pathway is energetically more favorable for the reaction of OsO₄ with alkenes. organic-chemistry.org The concerted nature of the reaction is crucial for the high degree of stereocontrol, as the rigid transition state, influenced by the chiral ligand, dictates the facial selectivity of the attack on the alkene. wikipedia.orgorganicreactions.org For conjugated dienes, the reaction mechanism is also suggested to be concerted, with the double bond attacking a peroxide oxygen in reactions catalyzed by methylrhenium trioxide. nih.gov

Table 1: Comparison of Proposed Dihydroxylation Mechanisms

| Feature | Concerted [3+2] Cycloaddition | Stepwise Mechanism |

|---|---|---|

| Intermediate | Cyclic osmate ester formed in one step. libretexts.org | Involves intermediates like an osmaoxetane or charged species. organic-chemistry.org |

| Stereochemistry | syn-addition. libretexts.org | May lead to a mixture of stereoisomers. |

| Energetics | Generally considered the lower energy pathway. organic-chemistry.org | Higher energy transition states. |

| Supporting Evidence | Experimental results of Sharpless AD; computational studies. wikipedia.orgorganic-chemistry.org | Largely theoretical; generally disfavored for OsO₄. organic-chemistry.org |

The Sharpless asymmetric dihydroxylation operates through a catalytic cycle where a stoichiometric oxidant regenerates the active Os(VIII) catalyst. wikipedia.org Understanding this cycle is key to the reaction's efficiency. Two interconnected catalytic cycles are proposed, especially when N-methylmorpholine N-oxide (NMO) is used as the co-oxidant under homogeneous conditions. york.ac.ukscispace.com

The primary catalytic cycle is responsible for the high enantioselectivity. wikipedia.orgyork.ac.uk It begins with the [3+2] cycloaddition of the chiral ligand-OsO₄ complex to the alkene, forming the osmate(VI) mono-glycolate ester. wikipedia.org This intermediate is then hydrolyzed to release the diol and the reduced osmium(VI) species. wikipedia.org The co-oxidant, such as potassium ferricyanide (B76249) or NMO, then reoxidizes the osmium(VI) back to osmium(VIII), allowing the cycle to continue. wikipedia.org

The concept of metal-ligand cooperativity (MLC) is central to this catalytic process. MLC describes a scenario where both the metal center and the ligand are actively involved in the bond-making or bond-breaking steps of a reaction. wikipedia.org In the context of asymmetric dihydroxylation, the chiral alkaloid ligand is not a mere spectator. It actively coordinates to the osmium center, creating a chiral pocket that directs the incoming alkene, and accelerates the reaction. organicreactions.orgyork.ac.uk This cooperative interaction is fundamental to achieving high levels of asymmetric induction. wikipedia.org MLC can manifest in various ways, such as the ligand acting as a Lewis base or participating in proton transfer, which are crucial for the efficiency of many catalytic hydrogenations and oxidations. wikipedia.orgnih.gov

Mechanistic Aspects of Diol Transformations

This compound can undergo various transformations, including oxidative cleavage and derivatization. The mechanisms of these reactions are heavily influenced by the stereochemical and electronic properties of the diol.

The oxidative cleavage of vicinal diols is a powerful reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds. masterorganicchemistry.com Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. libretexts.org

The mechanism proceeds through the formation of a cyclic intermediate, such as a cyclic periodate (B1199274) ester. The formation of this five-membered ring requires the diol to adopt a specific conformation where the two hydroxyl groups are in proximity. For this compound, rotation around the C1-C2 bond allows the hydroxyl groups to achieve the necessary syn-periplanar or gauche conformation for ester formation.

Table 2: Predicted Products of Oxidative Cleavage of this compound

| Oxidizing Agent | Intermediate | Carbonyl Product 1 (from C1) | Carbonyl Product 2 (from C2) |

|---|---|---|---|

| Periodic Acid (HIO₄) | Cyclic periodate ester | Benzaldehyde (B42025) | 3-Methyl-2-butanone |

| Lead Tetraacetate (Pb(OAc)₄) | Cyclic lead(IV) ester libretexts.org | Benzaldehyde | 3-Methyl-2-butanone |

Derivatization of the hydroxyl groups in this compound is essential for its use as a chiral auxiliary or ligand. These reactions, such as acylation, silylation, or ketalization, often proceed through distinct intermediates that control the regioselectivity and stereoselectivity of the outcome.

For instance, the selective functionalization of one hydroxyl group over the other can be achieved by forming a transient cyclic intermediate. rsc.org Chiral borinic acid catalysts can coordinate with the diol to form diastereomeric borinate complexes. Steric interactions between the substrate and the catalyst's chiral scaffold can then direct an incoming electrophile to the less hindered hydroxyl group. rsc.org

Similarly, in reactions involving silylating agents, a cyclic siloxane intermediate might be formed. DFT calculations have suggested that such cyclic pathways can be energetically favored and provide a rationale for the observed regioselectivity in reactions like reductive deoxygenation. rsc.org The formation of gem-diol species has also been identified as a key intermediate in certain catalytic transformations of carbonyl-containing molecules. researchgate.net In the context of this compound, the relative steric bulk of the phenyl and isopropyl groups would heavily influence the stability and reactivity of these cyclic intermediates, thereby directing the outcome of derivatization reactions. The radical-mediated dehydration of diols can also proceed through specific intermediates, such as a ketyl radical, which dictates the subsequent elimination pathway. nih.gov

Computational Approaches in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving diols. researchgate.netacs.org DFT calculations allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers for different proposed pathways. chemrxiv.org

For the formation of this compound, DFT studies have been used to compare the energetics of concerted versus stepwise dihydroxylation mechanisms, confirming the favorability of the [3+2] cycloaddition pathway for osmium-catalyzed reactions. organic-chemistry.org

In the study of diol transformations, computational methods provide insights that are difficult to obtain through experiments alone. For example, DFT calculations have been employed to:

Investigate the catalytic cycle of molybdenum-catalyzed deoxydehydration of vicinal diols, detailing the condensation, oxidative cleavage, and alkene extrusion steps. researchgate.net

Elucidate the mechanism of vanadium-catalyzed deoxydehydration, revealing that the reduction of the metal center prior to diol condensation is the preferred pathway. acs.org

Rationalize the regioselectivity in the functionalization of diols by modeling the stability of transient intermediates like borinate esters. rsc.org

Explore spin-crossover mechanisms in vanadium-catalyzed reactions, which can provide lower energy pathways for transformations that are difficult via traditional concerted routes. chemrxiv.org

By modeling intermediates and transition states, computational chemistry provides a detailed, molecular-level understanding of the stereoelectronic effects and non-covalent interactions that govern the reactivity of diols like this compound.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Extensive literature searches did not yield specific Density Functional Theory (DFT) studies that have investigated the transition states and intermediates of reactions directly involving this compound. While DFT is a powerful and widely used computational method for elucidating reaction mechanisms, calculating the geometries and energies of transition states, and identifying intermediates in a vast array of chemical transformations, its application to this specific diol has not been documented in the available scientific literature.

Theoretical studies on similar, but not identical, molecular structures are prevalent. For instance, DFT calculations have been employed to explore the mechanisms of reactions involving other chiral diols or phenyl-containing compounds, providing valuable insights into stereoselectivity and reactivity. These studies often detail the energetic profiles of reaction pathways, pinpointing the key transition states that govern the kinetic favorability of a particular outcome. However, direct computational data, such as optimized geometries of transition states or the relative energies of intermediates for reactions in which this compound is a reactant, catalyst, or chiral auxiliary, remain unavailable.

Predicting Reactivity and Selectivity through Computational Modeling

Similarly, there is a notable absence of published research focused on the use of computational modeling to predict the reactivity and selectivity of reactions involving this compound. Computational chemistry offers a suite of tools beyond DFT, such as ab initio methods, semi-empirical calculations, and molecular dynamics simulations, which can be instrumental in forecasting the outcomes of chemical reactions. These models can predict various aspects of reactivity, including kinetic barriers and thermodynamic stability of products, as well as selectivity, such as enantioselectivity or diastereoselectivity.

For a molecule like this compound, computational modeling could, in principle, be used to:

Analyze Conformational Preferences: Determine the most stable conformations of the diol and how these might influence its interaction with other reagents.

Model Non-covalent Interactions: Investigate the role of hydrogen bonding, steric effects, and other non-covalent interactions in directing the stereochemical outcome of a reaction.

Calculate Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR) that could aid in the characterization of reaction products.

Despite the potential for such computational investigations, specific studies applying these predictive models to reactions involving this compound have not been reported in the peer-reviewed literature. Therefore, no data tables or detailed research findings on the prediction of its reactivity and selectivity through computational modeling can be presented.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing enantiopure (2R)-3-methyl-2-phenylbutane-1,2-diol with high stereoselectivity?

- Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric dihydroxylation of β-methylstyrene derivatives. For example, singlet oxygen-mediated photooxygenation in the presence of chiral catalysts (e.g., diphenylprolinol silyl ether) has been shown to yield vicinal diols with >99% enantiomeric excess (ee) . Alternatively, enzymatic cascades combining styrene monooxygenases (SMOs) and stereocomplementary epoxide hydrolases (EHs) can generate diastereomerically pure diols (dr >99.5%) from β-methylstyrene precursors .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can resolve enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of optical rotation with known standards. For example, (2R,3R)-diols derived from β-methylstyrene were validated using ¹H-NMR coupling constants and NOESY correlations to establish spatial arrangements .

Advanced Research Questions

Q. What strategies mitigate competing pathways (e.g., overoxidation or racemization) during the synthesis of this compound?

- Methodological Answer : Reaction conditions must be optimized to minimize side reactions:

- Temperature control : Low temperatures (−20°C to 0°C) reduce radical-mediated overoxidation in photooxygenation .

- Protecting groups : Temporary protection of the diol moiety (e.g., acetonide formation) prevents undesired interactions during subsequent functionalization .

- Enzymatic specificity : Selectivity of SMOs and EHs can be tuned by mutagenesis or substrate engineering to avoid epoxide ring-opening at unintended positions .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., viral proteins)?

- Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger Suite) can simulate ligand-protein interactions. For instance, diol derivatives with fluorophenyl substituents showed hydrogen bonding with SARS-CoV-2 spike protein’s B-chain residues (e.g., Tyr369, Asp428) and hydrophobic interactions with Phe392 . Density Functional Theory (DFT) calculations further optimize binding conformations by evaluating energy-minimized geometries .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers or degradation products) in this compound samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with tandem LC-MS/MS enables detection of impurities at ppm levels. For example, isotopic labeling (¹³C or ²H) distinguishes degradation products from the parent compound. Additionally, dynamic nuclear polarization (DNP)-enhanced NMR improves sensitivity for low-abundance stereoisomers .

Data Contradiction and Resolution

Q. Conflicting reports exist regarding the stability of this compound under oxidative conditions. How can these discrepancies be resolved?

- Methodological Answer : Stability assays under controlled oxygen partial pressures (e.g., using O₂ sensors in Schlenk lines) clarify degradation kinetics. Comparative studies show that diols with electron-withdrawing substituents (e.g., fluorine) exhibit enhanced oxidative stability, while phenyl-substituted analogs degrade faster due to radical intermediates . Accelerated aging experiments (40–60°C) under inert vs. aerobic conditions provide kinetic parameters (e.g., Arrhenius plots) to reconcile discrepancies .

Experimental Design Considerations

Q. How to design a kinetic resolution experiment to separate this compound from its enantiomer?

- Methodological Answer : Enzymatic resolution using lipases or esterases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer. For example, vinyl acetate as an acyl donor and hexane as a solvent yield an enantiomerically enriched ester (e.g., >90% ee) and unreacted alcohol . Monitoring conversion via chiral GC or HPLC ensures optimal reaction termination (typically at 50% conversion for maximal enantioselectivity).

Applications in Mechanistic Studies

Q. Can this compound serve as a chiral building block for bioactive molecule synthesis?

- Methodological Answer : Yes. The diol’s stereochemistry is retained in downstream reactions, such as Mitsunobu coupling to install ethers or enzymatic amination to produce amino alcohols (e.g., phenylpropanolamine derivatives with >99.5% ee) . Its rigid phenyl group also aids in stabilizing transition states during asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.